1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c1-5-9(10(16)17)13-14-15(5)8-3-6(11)2-7(12)4-8/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXOWFGDANGULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(3,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enzyme activity. At higher doses, it can cause toxic or adverse effects, including disruption of cellular functions and potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.
Biological Activity
1-(3,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, synthesizing findings from various studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazole derivatives. For instance, a series of triazole compounds were synthesized and tested against various pathogens. The results indicated that compounds with similar structures exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3,5-Difluorophenyl)-5-methyl... | E. coli | 32 µg/mL |
| 1-(3,5-Difluorophenyl)-5-methyl... | S. aureus | 16 µg/mL |
| 1-(4-chlorophenyl)-5-methyl... | Klebsiella pneumoniae | 64 µg/mL |
Anticancer Activity
Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells. A study on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides showed selective cytotoxic activity at nanomolar doses towards human leukemic T-cells . The mechanism involved DNA fragmentation and mitochondrial membrane potential disruption.
Case Study: Cytotoxic Effects
In a comparative study, this compound was tested against established anticancer drugs like doxorubicin. The compound demonstrated comparable antiproliferative effects on Jurkat T-cells, indicating its potential as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes involved in DNA synthesis and repair. Molecular docking studies suggest that it binds effectively to the active sites of these enzymes, inhibiting their function and leading to cell death .
Scientific Research Applications
Antimicrobial Activity
DFMTCA has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that the triazole moiety contributes to its effectiveness by disrupting microbial cell wall synthesis. A study published in the journal Antibiotics highlighted its efficacy against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has shown promise in cancer research. Studies have reported that DFMTCA exhibits cytotoxic effects on cancer cell lines, particularly through the induction of apoptosis. This mechanism involves the activation of caspases and the modulation of apoptotic pathways. In vitro experiments revealed a dose-dependent response in several cancer types, indicating its potential for further development as an anticancer agent .
Anti-inflammatory Effects
DFMTCA has been investigated for its anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity positions DFMTCA as a candidate for treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .
Fungicidal Activity
In agricultural settings, DFMTCA has been evaluated for its fungicidal properties. Its ability to inhibit fungal growth makes it a candidate for developing new fungicides. Field trials have demonstrated its effectiveness against common plant pathogens, leading to improved crop yields and reduced reliance on traditional chemical fungicides .
Plant Growth Regulation
Research indicates that DFMTCA can act as a plant growth regulator. It has been shown to enhance root development and overall plant vigor when applied at specific concentrations. This application could be beneficial in enhancing agricultural productivity and sustainability .
Polymer Synthesis
DFMTCA serves as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance, making it suitable for applications in coatings and composites .
Nanomaterials Development
The compound is also being explored in the field of nanotechnology. Its unique chemical properties allow it to be used in the fabrication of nanoparticles with specific functionalities, such as targeted drug delivery systems and imaging agents for biomedical applications .
Case Studies
Comparison with Similar Compounds
Table 1: Growth Inhibition (GP) Values of Selected Triazole Carboxylic Acids Against NCI-H522 Lung Cancer Cells
| Compound Name | Substituents (Position 1 / Position 5) | GP Value (%) | Key Structural Features |
|---|---|---|---|
| 1-(4-Chlorophenyl)-5-(trifluoromethyl)-triazole-4-acid | 4-ClPh / CF3 | 68.09 | Electron-withdrawing CF3 group |
| 1-(Phenyl)-5-(tetrahydrofuran-2-yl)-triazole-4-acid | Ph / tetrahydrofuran-2-yl | 70.01 | Bulky heterocyclic substituent |
| 5-Methyl-1-(thiazol-2-yl)-triazole-4-acid | Thiazol-2-yl / CH3 | 62.47 | Zwitterionic character |
| Target Compound | 3,5-F2Ph / CH3 | N/A | Dual fluorine atoms, methyl group |
Key Observations :
- The trifluoromethyl (CF3) group in the 4-chlorophenyl analog enhances activity (GP = 68.09%) due to strong electron-withdrawing effects, which may stabilize interactions with hydrophobic enzyme pockets .
- The tetrahydrofuran-2-yl substituent (GP = 70.01%) suggests that steric bulk can improve binding, though this may vary by target .
- The thiazol-2-yl analog’s zwitterionic nature (GP = 62.47%) improves solubility and cell permeability compared to purely acidic derivatives .
- Target Compound: While direct GP data are unavailable, the 3,5-difluorophenyl group likely enhances lipophilicity and target engagement compared to non-fluorinated aryl groups. The methyl group at position 5 may balance steric effects without excessive bulk .
Carboxylic Acid vs. Amide Derivatives
Table 2: Activity Comparison of Acid and Amide Derivatives
Key Observations :
- Carboxylic acids generally exhibit lower antiproliferative activity than amides due to high acidity, which reduces cell permeability and promotes nonspecific binding .
- The amide derivative in , N-(2,5-difluorophenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, exemplifies improved bioactivity through reduced acidity and enhanced target selectivity .
Role of Fluorine Substitution
- 3,5-Difluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity and small atomic radius may facilitate stronger hydrogen bonding and π-π interactions with biological targets compared to chlorine. This is critical in kinase inhibition (e.g., c-Met) .
- 3,5-Difluorophenyl vs. Thiazol-2-yl : The thiazole ring introduces heterocyclic diversity, but fluorine-substituted aryl groups may offer better pharmacokinetic properties due to increased metabolic stability .
Preparation Methods
One-Step Synthesis via Azide and β-Ketoester Reaction
A patented method describes a one-step synthesis of 1,2,3-triazole carboxylic acids by reacting an azide with a β-ketoester in the presence of a base. This approach is efficient for constructing the triazole ring and installing the carboxylic acid group simultaneously. For the target compound, the 3,5-difluorophenyl azide would react with a methyl-substituted β-ketoester under basic conditions to yield the desired triazole-4-carboxylic acid derivative.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 3,5-Difluorophenyl azide | Base (e.g., KOH) | Formation of triazole intermediate |
| 2 | β-Ketoester (methyl-substituted) | One-step reaction | 1,2,3-Triazole-4-carboxylic acid derivative |
This method is advantageous due to its simplicity and one-pot nature, reducing purification steps and improving yield.
Cycloaddition of 3,5-Difluorophenyl Azide with Alkynes
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for synthesizing 1,2,3-triazoles. Although specific literature on 3,5-difluorophenyl azide with alkynes for this compound is limited, general principles apply:
- The 3,5-difluorophenyl azide is reacted with an alkyne bearing a methyl and carboxylic acid precursor.
- Cu(I) catalysts (e.g., CuI) facilitate the regioselective formation of 1,4-disubstituted triazoles.
- Subsequent oxidation or hydrolysis steps can introduce or reveal the carboxylic acid group at the 4-position.
This method allows for high regioselectivity and purity, often exceeding 99% by HPLC, as shown in analogous systems with difluorobenzyl azides.
Esterification and Hydrolysis to Obtain Carboxylic Acid
In cases where the triazole ring is initially formed as an ester derivative, esterification and hydrolysis steps are employed:
- The triazole-4-carboxylic acid is first converted to a methyl ester by treatment with methanol in the presence of an acid catalyst such as sulfuric acid.
- The methyl ester is then subjected to ammonolysis or hydrolysis to yield the free carboxylic acid.
- These steps are conducted under controlled temperature (e.g., 60–65 °C for esterification, 45 °C for ammonolysis) and monitored for purity by HPLC.
Example data from analogous compounds:
| Step | Reagents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Esterification | Methanol, H2SO4 | 60–65 °C, 6 hours | 87 | 99.92% |
| Ammonolysis | Methanolic ammonia solution | 45 °C, 22 hours | 87 | 99.83% |
This two-step process ensures high purity and yield of the carboxylic acid functionalized triazole.
Influence of Substituents and Reaction Conditions
Research shows that the electronic nature of substituents on the azide and alkyne partners significantly affects reaction yield and regioselectivity:
- Electron-withdrawing groups such as fluorine on the phenyl ring tend to reduce reaction yields slightly but enhance regioselectivity.
- Electron-donating groups on the alkyne favor higher yields in multicomponent reactions.
- The choice of solvent (e.g., mixtures of alcohol and water, methanol) and temperature is critical for optimizing product purity and yield.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Advantages | Typical Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| One-step azide + β-ketoester | 3,5-Difluorophenyl azide + β-ketoester | Base (KOH), one-pot | Simple, efficient | High (variable) | High |
| CuAAC cycloaddition | 3,5-Difluorophenyl azide + alkyne | CuI catalyst, MeOH/H2O solvent | Regioselective, high purity | >85 | >99% |
| Esterification + ammonolysis | Triazole acid + methanol + H2SO4 | 60–65 °C (esterification), 45 °C (ammonolysis) | High purity, scalable | ~87 | >99.8% |
Q & A
Q. What are the common synthetic routes for preparing 1-(3,5-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how can their efficiency be optimized?
Methodological Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as described in General Procedure A for analogous triazole derivatives . Key steps include:
- Reacting 3,5-difluorophenyl azide with a methyl-substituted alkyne precursor.
- Acidic hydrolysis of the ester intermediate to yield the carboxylic acid moiety.
Optimization strategies: - Vary reaction temperature (60–100°C) and catalyst loading (e.g., Cu(I) salts) to improve yield.
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using - and -NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer: Critical techniques include:
- -NMR : Identify the carboxylic acid proton (δ ~13.2 ppm, broad singlet) and methyl group (δ ~2.3–2.4 ppm, singlet) .
- -NMR : Carboxylic acid carbonyl (δ ~162–167 ppm) and triazole ring carbons (δ ~140–145 ppm) .
- IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination of this compound?
Methodological Answer: Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from twinning, disorder, or poor data resolution. Strategies include:
- Refinement using SHELXL with constraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters .
- Validate the model with WinGX/ORTEP for graphical representation and geometry analysis .
- Cross-check with analogous structures (e.g., 5-methyl-1-phenyltriazole-4-carboxylic acid, CCDC entry in ) to identify expected bond deviations.
Q. What strategies are recommended for analyzing the structure-activity relationships (SAR) of this compound in biological assays?
Methodological Answer: SAR analysis involves:
- Substituent Variation : Modify the difluorophenyl group (e.g., replace F with Cl, Br) or triazole methyl group to assess impact on bioactivity .
- Biological Screening : Test derivatives against cancer cell lines (e.g., NCI-H522, LOX IMVI) using proliferation assays (GP% inhibition as a metric) .
- Computational Modeling : Perform molecular docking to predict interactions with targets like Wnt/β-catenin or kinase enzymes .
- Metabolic Stability : Assess solubility and bioavailability via logP calculations and in vitro ADME assays.
Q. How can researchers address low yields in large-scale synthesis of this compound?
Methodological Answer: Scale-up challenges often stem from inefficient cycloaddition or purification. Solutions include:
- Flow Chemistry : Implement continuous-flow reactors for controlled CuAAC conditions.
- Purification Optimization : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the carboxylic acid form.
- Quality Control : Validate batch consistency via -NMR and HPLC (retention time comparison to small-scale runs) .
Q. What experimental approaches are suitable for studying metal coordination complexes involving this compound?
Methodological Answer: The carboxylic acid group enables coordination with transition metals (e.g., Zn, Cu):
- Synthesis : React the compound with metal salts (e.g., ZnCl) in aqueous ethanol under reflux .
- Characterization : Use single-crystal X-ray diffraction (validated via SHELX ) and FTIR to confirm binding modes (monodentate vs. bidentate).
- Stability Studies : Monitor complex stability in physiological buffers using UV-Vis spectroscopy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
